molecular formula C7H7Cl2F3N2 B13055470 (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13055470
M. Wt: 247.04 g/mol
InChI Key: AZWCEZWRZNXNFU-FYZOBXCZSA-N
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Description

®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloropyridine and 2,2,2-trifluoroethanamine.

    Coupling Reaction: The 3-chloropyridine is subjected to a coupling reaction with 2,2,2-trifluoroethanamine under controlled conditions. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets makes it effective in controlling pests and weeds.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The chloropyridine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and chloropyridine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

AZWCEZWRZNXNFU-FYZOBXCZSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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